(S)-3-Aminobutan-1-ol

Catalog No.
S680995
CAS No.
61477-39-2
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminobutan-1-ol

CAS Number

61477-39-2

Product Name

(S)-3-Aminobutan-1-ol

IUPAC Name

(3S)-3-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1

InChI Key

AGMZSYQMSHMXLT-BYPYZUCNSA-N

SMILES

CC(CCO)N

Canonical SMILES

CC(CCO)N

Isomeric SMILES

C[C@@H](CCO)N

Nanotechnology

Semiconductor Technology

Healthcare Applications

Scientific Field: Healthcare Diagnostics

Application Summary: “(S)-3-Aminobutan-1-ol” finds its application in the development of diagnostic assays and medical devices, aiding in the detection and monitoring of various health conditions .

Methods of Application: The compound is used in the formulation of reagents and as a buffer solution in diagnostic tests. It helps in stabilizing enzymes or other active components in the test kits.

Results and Outcomes: The use of “(S)-3-Aminobutan-1-ol” in diagnostic applications has led to the development of more stable and reliable test kits, which provide accurate and timely diagnosis for better patient management.

Robotics

Scientific Field: Robotics and Automation

Application Summary: “(S)-3-Aminobutan-1-ol” is involved in the production of materials and components used in robotics, particularly in the creation of flexible and durable parts .

Methods of Application: The compound is used in the synthesis of polymers and elastomers that form the basis of robotic components. These materials are designed to withstand the mechanical stress and flexibility required in robotic movements.

Results and Outcomes: Robotic components made using “(S)-3-Aminobutan-1-ol” have shown enhanced performance, with increased durability and flexibility, leading to more efficient and reliable robots.

Drug Delivery

Scientific Field: Pharmaceutical Sciences

Application Summary: “(S)-3-Aminobutan-1-ol” is used in the design of drug delivery systems, particularly in controlled-release formulations .

Methods of Application: The compound is incorporated into the matrix of drug delivery systems to modulate the release rate of the active pharmaceutical ingredient. It is used in various forms, including tablets, capsules, and injectable formulations.

Results and Outcomes: Controlled-release systems containing “(S)-3-Aminobutan-1-ol” have demonstrated the ability to maintain therapeutic drug levels over extended periods, improving patient compliance and treatment outcomes.

Diagnostics

Scientific Field: Medical Diagnostics

Application Summary: “(S)-3-Aminobutan-1-ol” is used in the development of diagnostic tools and technologies, enhancing the detection of diseases and health conditions .

Methods of Application: The compound is used in spectroscopic methods for gas analysis, serving as a calibration standard or a component in the sample preparation phase.

Results and Outcomes: The inclusion of “(S)-3-Aminobutan-1-ol” in diagnostic tools has improved the sensitivity and specificity of tests, allowing for more accurate and early detection of diseases.

Environmental Science

Scientific Field: Water Treatment and Environmental Remediation

Application Summary: “(S)-3-Aminobutan-1-ol” is used in environmental science for the treatment of wastewater and the remediation of contaminated sites. It plays a role in the synthesis of adsorbent materials that capture pollutants .

Methods of Application: The compound is incorporated into the structure of adsorbents such as activated carbon or polymer matrices. These materials are then used in filtration systems to remove contaminants from water or soil.

Results and Outcomes: The application of “(S)-3-Aminobutan-1-ol” in environmental remediation has led to the development of more efficient adsorbents, resulting in cleaner water and soil with reduced levels of pollutants.

Material Science

Scientific Field: Advanced Material Development

Application Summary: In material science, “(S)-3-Aminobutan-1-ol” is involved in the creation of new materials with unique properties, such as enhanced strength, flexibility, or electrical conductivity .

Methods of Application: The compound is used as a monomer or cross-linking agent in polymer synthesis, contributing to the material’s final properties. It is also used in the surface modification of materials to improve their interaction with other substances.

Results and Outcomes: Materials developed with “(S)-3-Aminobutan-1-ol” have found applications in various industries, including electronics, aerospace, and automotive, due to their improved performance characteristics.

Energy Technology

Scientific Field: Renewable Energy and Energy Storage

Application Summary: “(S)-3-Aminobutan-1-ol” is utilized in the field of energy technology, particularly in the development of batteries and supercapacitors, as well as in the production of renewable energy sources .

Methods of Application: The compound is used in the synthesis of electrode materials for batteries and supercapacitors, enhancing their energy storage capacity and efficiency. It is also involved in the production of biofuels and other renewable energy sources.

Results and Outcomes: The use of “(S)-3-Aminobutan-1-ol” in energy technology has contributed to the creation of more sustainable and efficient energy storage systems and has supported the advancement of renewable energy production.

Biotechnology

Scientific Field: Biotechnological Research and Development

Application Summary: “(S)-3-Aminobutan-1-ol” plays a significant role in biotechnology, particularly in the development of biocatalysts and biosensors .

Methods of Application: The compound is used in the immobilization of enzymes or other biological molecules, which are then used as catalysts or sensors in various biotechnological processes.

Results and Outcomes: Biocatalysts and biosensors developed with “(S)-3-Aminobutan-1-ol” have led to more efficient and sensitive detection methods in medical diagnostics and environmental monitoring.

Optoelectronics

Scientific Field: Optoelectronic Device Fabrication

Application Summary: “(S)-3-Aminobutan-1-ol” is used in the fabrication of optoelectronic devices, such as LEDs and photodetectors, due to its role in the synthesis of semiconductor materials .

Methods of Application: The compound is used in the vapor deposition processes to create thin films of semiconductor materials, which are essential components of optoelectronic devices.

Results and Outcomes: Optoelectronic devices fabricated using “(S)-3-Aminobutan-1-ol” have shown improved performance, with higher efficiency and longer lifespans.

Pharmaceutical Development

Scientific Field: Drug Synthesis and Pharmaceutical Chemistry

Application Summary: In pharmaceutical development, “(S)-3-Aminobutan-1-ol” is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates .

(S)-3-Aminobutan-1-ol, also known as (S)-3-amino-1-butanol, is a chiral amino alcohol with the molecular formula C₄H₁₁NO. It contains four carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of approximately 89.14 g/mol. The compound features a primary amine and a hydroxyl group, making it an important intermediate in organic synthesis and pharmaceutical applications .

  • Mildly irritating to skin and eyes.
  • May cause respiratory irritation upon inhalation.
  • Flammable and should be handled with appropriate precautions.
Due to its functional groups. Key reactions include:

  • Transamination: The compound can undergo transamination reactions where it acts as an amino donor, facilitating the synthesis of other amino acids.
  • Acylation: The hydroxyl group can be acylated to form esters, which are useful in synthesizing more complex organic molecules.
  • Reduction: It can be reduced to form alcohol derivatives or oxidized to yield corresponding carbonyl compounds.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods exist for synthesizing (S)-3-Aminobutan-1-ol:

  • Enzymatic Synthesis: Utilizing transaminase enzymes to convert 4-hydroxybutan-2-one into (S)-3-Aminobutan-1-ol in a single step is a notable method. This process is efficient and environmentally friendly .
  • Chemical Synthesis: Traditional chemical methods involve the reduction of 4-hydroxybutanone or related compounds using reducing agents like sodium borohydride or lithium aluminum hydride .
  • Chiral Pool Synthesis: Starting from naturally occurring amino acids or sugars can also yield (S)-3-Aminobutan-1-ol through various transformations.

(S)-3-Aminobutan-1-ol finds applications across multiple fields:

  • Pharmaceutical Industry: It is primarily used as an intermediate in synthesizing drugs, particularly those targeting neurological disorders and viral infections.
  • Chemical Research: It serves as a reagent in organic synthesis and materials science.
  • Biotechnology: Its role as a chiral building block makes it valuable in developing new biocatalysts and bioactive compounds.

Interaction studies involving (S)-3-Aminobutan-1-ol focus on its biochemical interactions:

  • Drug Interactions: Research has indicated potential interactions with various receptors and enzymes involved in neurotransmitter pathways.
  • Synergistic Effects: Studies explore its combined effects with other pharmacological agents, particularly in enhancing therapeutic outcomes for conditions like depression and anxiety.

Several compounds share structural similarities with (S)-3-Aminobutan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FormulaSimilarityUnique Features
(R)-3-Aminobutan-1-olC₄H₁₁NO1.00Enantiomer of (S)-3-Aminobutan-1-ol
(S)-3-Aminohexan-1-olC₆H₁₅NO0.83Longer carbon chain; potential for different biological activity
(R)-2-Aminobutan-1-olC₄H₉NO0.82Different position of amino group; distinct reactivity
2-AminoethanolC₂H₇NO0.75Shorter chain; used primarily as an industrial solvent

Each compound exhibits unique properties and applications that differentiate them from (S)-3-Aminobutan-1-ol while sharing similar functional groups that allow for comparable chemical reactivity.

XLogP3

-0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

(3S)-3-Amino-1-butanol

Dates

Last modified: 08-15-2023

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